molecular formula C16H12ClF3O B14177763 3-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one CAS No. 921932-53-8

3-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one

Katalognummer: B14177763
CAS-Nummer: 921932-53-8
Molekulargewicht: 312.71 g/mol
InChI-Schlüssel: KIZOJWLDQFXABP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a phenyl group attached to a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one typically involves the reaction of 4-chlorobenzaldehyde with trifluoroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent quality and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Chlorophenyl)-1-phenylpropan-1-one: Similar structure but lacks the trifluoromethyl group.

    4-Chlorophenyl phenyl ketone: Similar structure but lacks the butanone backbone.

    4-Chlorophenyl trifluoromethyl ketone: Similar structure but lacks the phenyl group.

Uniqueness

3-(4-Chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one is unique due to the presence of both the trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

921932-53-8

Molekularformel

C16H12ClF3O

Molekulargewicht

312.71 g/mol

IUPAC-Name

3-(4-chlorophenyl)-4,4,4-trifluoro-1-phenylbutan-1-one

InChI

InChI=1S/C16H12ClF3O/c17-13-8-6-11(7-9-13)14(16(18,19)20)10-15(21)12-4-2-1-3-5-12/h1-9,14H,10H2

InChI-Schlüssel

KIZOJWLDQFXABP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.